molecular formula C11H15NO2 B1316952 5-Ethyl-2-methyl-nicotinic acid ethyl ester CAS No. 22701-39-9

5-Ethyl-2-methyl-nicotinic acid ethyl ester

Cat. No. B1316952
CAS RN: 22701-39-9
M. Wt: 193.24 g/mol
InChI Key: FPSIITQRJVXVIY-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-nicotinic acid ethyl ester, also known as EMNE, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of nicotinic acid and has been synthesized using various methods.

Scientific Research Applications

Antagonists of the P2Y12 Receptor

5-Ethyl-2-methyl-nicotinic acid ethyl ester derivatives have been explored for their role as antagonists of the P2Y12 receptor, which is crucial in antiplatelet therapies. A study identified 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as bioisosteres replacing the ethyl ester functionality. These derivatives retained sub-micromolar potency levels and showed potential for lower in vivo clearance due to their structural modifications. This discovery opens up new avenues for the development of antiplatelet agents with improved pharmacokinetic profiles (Bach et al., 2013).

Chemical Stability on Silica Gel

The chemical stability of nicotinic acid and its esters, including 5-Ethyl-2-methyl-nicotinic acid ethyl ester, was evaluated on silica gel at elevated temperatures. This study is significant for understanding the chemical stability of these compounds, which is crucial for their handling and storage in various pharmaceutical and chemical processes. Nicotinic acid showed the highest stability among the tested compounds, with ethyl nicotinate being one of the more unstable esters. Such insights are valuable for the development and formulation of pharmaceuticals containing nicotinic acid esters (Parys & Pyka, 2010).

Industrial Production Methods

Research on ecological methods for producing nicotinic acid from 5-Ethyl-2-methylpyridine highlights the need for green chemistry approaches in industrial processes. The conventional oxidation process produces nitrous oxide, a potent greenhouse gas, necessitating the development of new technologies for nicotinic acid production that do not burden the environment. This review of literature underscores the importance of sustainable industrial practices and the potential for 5-Ethyl-2-methyl-nicotinic acid ethyl ester in green chemistry applications (Lisicki et al., 2022).

Vibrational Frequencies and Structural Analysis

The structural characterization and vibrational frequencies of 5-Ethyl-2-methyl-nicotinic acid ethyl ester were determined through experimental and computational methods. This research provides in-depth insights into the molecular structure, stability, and electronic properties of the compound, contributing to the understanding of its physical and chemical behavior. Such detailed analyses are crucial for the development of pharmaceuticals and chemicals based on this ester (Nagabalasubramanian et al., 2012).

Antimicrobial Activities

Investigations into the antimicrobial activities of compounds isolated from certain plants identified a derivative closely related to 5-Ethyl-2-methyl-nicotinic acid ethyl ester. This compound exhibited bacteriostatic properties against Escherichia coli, indicating potential applications in the development of new antimicrobial agents. Such research highlights the therapeutic potential of nicotinic acid esters in combating microbial infections (Oladimeji & Onu, 2018).

properties

IUPAC Name

ethyl 5-ethyl-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-9-6-10(8(3)12-7-9)11(13)14-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSIITQRJVXVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560249
Record name Ethyl 5-ethyl-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-2-methylpyridine-3-carboxylate

CAS RN

22701-39-9
Record name Ethyl 5-ethyl-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethacrolein (12.8 g 0.152 mole) and ammonium acetate (24.4 g 0.304 mole) in 50 cc acetonitrile is stirred at room temperature and a solution of ethyl 2-chloroacetoacetate (25 g 0.152 mole) in 30 cc acetonitrile is added dropwise over 15 minutes. The reaction mixture is heated at reflux for 16 hours, cooled, and partitioned between water and ethyl acetate. The organic phase is concentrated in vacuo and chromatographed on silica gel using 9:1 hexane-ethylacetate to afford 12.7 g of the title product.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2 kg of ammonium acetate (26 moles) in 4.5 L of acetic acid is mechanically stirred in a 12 L 4-necked flask equipped with a condenser, and treated with 1 kg of 2-ethylacrolein (11.9 moles) in a single portion followed by 2 kg of ethyl 2-chloroacetoacetate (12.1 moles). An exotherm ensues over a period of 5 minutes to the boiling point of the solvent; this condition is maintained (under control) with air cooling for 10 minutes. After stirring overnight at ambient temperatures, the reaction mixture is filtered, the filtrate is concentrated in vacuo, and the residue is partitioned between 2:1 hexane-ethyl acetate and water. The organic phase is washed with water, then extracted thoroughly with 5% aqueous HCl. The combined aqueous extracts are washed with 2:1 hexane-ethyl acetate, made basic with concentrated NH2OH, and extracted with 2:1 hexane-ethyl acetate. The combined organic extracts are dried and concentrated in vacuo, to give an oil residue which is vacuum distilled to afford 1.4 kg of the title product, bp 90°/0.05 mm.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
2 kg
Type
reactant
Reaction Step Three

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